molecular formula C17H12N2O5S2 B4777533 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid

5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid

Cat. No. B4777533
M. Wt: 388.4 g/mol
InChI Key: OTCJEWTXQPQUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid, also known as BITA, is a compound that has gained attention in the scientific research community due to its potential applications in various fields. BITA is a heterocyclic compound that contains a benzothiazole ring and an isophthalic acid moiety.

Mechanism of Action

The mechanism of action of 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid is not fully understood. However, it is believed that 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid exerts its biological activities through the formation of stable complexes with metal ions. The metal-5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid complexes can interact with biomolecules, such as DNA and proteins, leading to their inactivation.
Biochemical and Physiological Effects:
5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid can inhibit the growth of cancer cells and bacteria. 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid has also been shown to exhibit antioxidant and anti-inflammatory activities. In vivo studies have shown that 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid can reduce tumor growth in mice.

Advantages and Limitations for Lab Experiments

5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid is also stable under a wide range of conditions, making it suitable for various applications. However, 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid has some limitations. It is highly insoluble in water, which can limit its use in aqueous environments. 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for the research on 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid. One direction is to study the mechanism of action of 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid in more detail. Another direction is to explore the potential use of 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid as a drug delivery system. Additionally, the use of 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid in the synthesis of MOFs and coordination polymers can be further explored. Finally, the development of more efficient and cost-effective synthesis methods for 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid can lead to its wider use in various fields.

Scientific Research Applications

5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid has been extensively studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid has been shown to exhibit anticancer, antibacterial, and antifungal activities. 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. In material science, 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In environmental science, 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalic acid has been used as a fluorescent probe for the detection of heavy metal ions in water.

properties

IUPAC Name

5-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5S2/c20-14(8-25-17-19-12-3-1-2-4-13(12)26-17)18-11-6-9(15(21)22)5-10(7-11)16(23)24/h1-7H,8H2,(H,18,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCJEWTXQPQUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(1,3-Benzothiazol-2-ylthio)acetyl]amino}isophthalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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